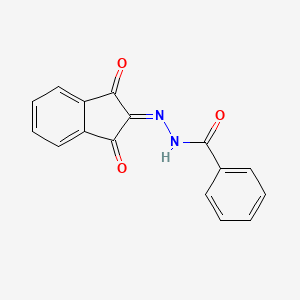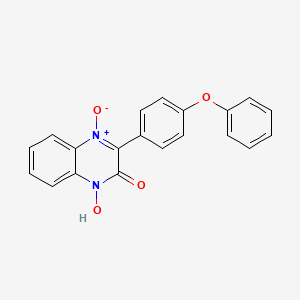![molecular formula C19H23N3O4S B5751294 N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5751294.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as BRL-15572, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 by scientists at GlaxoSmithKline and has since been the subject of numerous research studies.
Mécanisme D'action
N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide works by binding to the 5-HT6 receptor and preventing its activation by serotonin, a neurotransmitter that is involved in the regulation of mood, appetite, and other physiological processes. By inhibiting the activity of this receptor, this compound may help to improve cognitive function, reduce appetite, and stabilize mood.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. In animal models, it has been shown to improve cognitive function and memory, reduce appetite and body weight, and improve mood. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is that it is a highly specific inhibitor of the 5-HT6 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of this compound is that it has relatively low potency compared to other 5-HT6 receptor inhibitors, which can make it difficult to achieve complete inhibition of the receptor in some experiments.
Orientations Futures
There are several potential future directions for research on N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the development of more potent inhibitors of the 5-HT6 receptor, which could have greater therapeutic potential for the treatment of Alzheimer's disease, obesity, and depression. Another area of interest is the use of this compound as a tool for studying the role of the 5-HT6 receptor in various physiological processes, such as learning and memory, appetite regulation, and mood. Finally, there is potential for the development of this compound as a diagnostic tool for Alzheimer's disease, as the 5-HT6 receptor has been implicated in the pathogenesis of this condition.
Méthodes De Synthèse
The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves several key steps, including the condensation of 4-methyl-1-piperazine and 4-nitrophenylsulfonamide, followed by reduction of the nitro group and cyclization to form the benzodioxine ring. The resulting compound is then sulfonated to produce the final product. The synthesis method has been optimized over time to improve yield and purity.
Applications De Recherche Scientifique
N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of a specific type of protein known as the 5-HT6 receptor, which is involved in a variety of physiological processes including learning and memory, appetite regulation, and mood. Inhibition of this receptor has been proposed as a potential treatment for Alzheimer's disease, obesity, and depression.
Propriétés
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-21-8-10-22(11-9-21)16-4-2-15(3-5-16)20-27(23,24)17-6-7-18-19(14-17)26-13-12-25-18/h2-7,14,20H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHYSVQEVWWUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5751219.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5751227.png)



![N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5751278.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5751283.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B5751302.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5751309.png)




